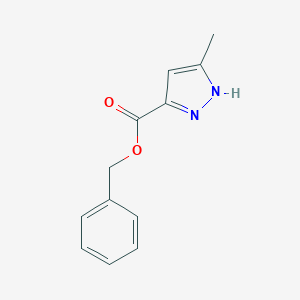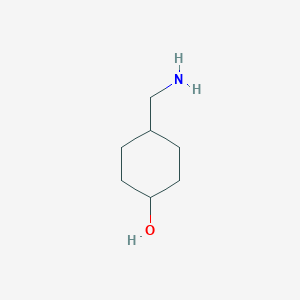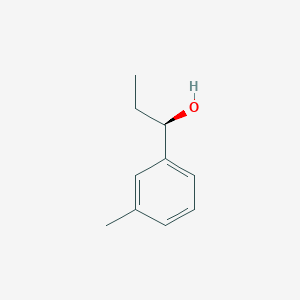
(R)-1-(3-Methylphenyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(3-Methylphenyl)-1-propanol, also known as (R)-3-methylphenyl-1-propanol or (R)-methylphenylcarbinol, is an organic compound with the chemical formula C10H14O. It is a chiral alcohol that is commonly used in the synthesis of pharmaceuticals, fragrances, and flavorings. This compound is of great interest to researchers due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of (R)-1-(3-Methylphenyl)-1-propanol is not fully understood. However, it is believed to act by inhibiting the growth and replication of microorganisms through the disruption of their cell membranes.
Efectos Bioquímicos Y Fisiológicos
(R)-1-(3-Methylphenyl)-1-propanol has been shown to have a low toxicity profile and is generally considered safe for use in pharmaceuticals, fragrances, and flavorings. It has been found to have no significant effects on the central nervous system or cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-1-(3-Methylphenyl)-1-propanol has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it is a chiral compound, making it useful for the synthesis of other chiral compounds. However, it has some limitations. It has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, it can be difficult to separate from other compounds due to its similar properties.
Direcciones Futuras
There are several future directions for research on (R)-1-(3-Methylphenyl)-1-propanol. One area of interest is the development of new synthetic methods for this compound. Additionally, there is potential for the use of this compound in the development of new pharmaceuticals, fragrances, and flavorings. Further research is also needed to fully understand the mechanism of action and biochemical effects of this compound.
Métodos De Síntesis
(R)-1-(3-Methylphenyl)-1-propanol can be synthesized through several methods, including the reduction of the corresponding ketone using a chiral catalyst or the Grignard reaction of 3-methylbenzyl chloride with a chiral auxiliary. The most common method involves the reduction of 3-methylacetophenone using a chiral catalyst such as borane or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
(R)-1-(3-Methylphenyl)-1-propanol has been extensively studied for its potential use in pharmaceuticals, fragrances, and flavorings. It has been found to exhibit antibacterial, antifungal, and antiviral properties. Additionally, it has been shown to have potential as a chiral building block for the synthesis of other chiral compounds.
Propiedades
Número CAS |
112777-68-1 |
|---|---|
Nombre del producto |
(R)-1-(3-Methylphenyl)-1-propanol |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1R)-1-(3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1 |
Clave InChI |
YMFDHKOYLATDND-SNVBAGLBSA-N |
SMILES isomérico |
CC[C@H](C1=CC=CC(=C1)C)O |
SMILES |
CCC(C1=CC=CC(=C1)C)O |
SMILES canónico |
CCC(C1=CC=CC(=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



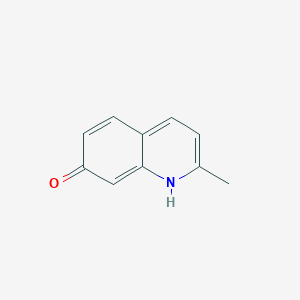
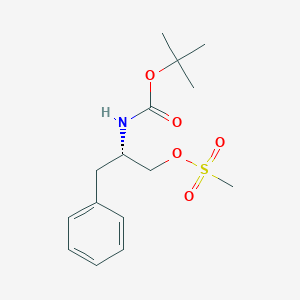
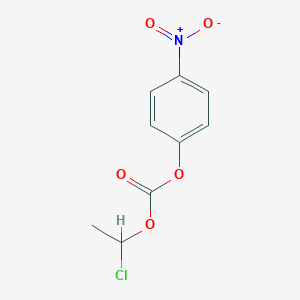
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)
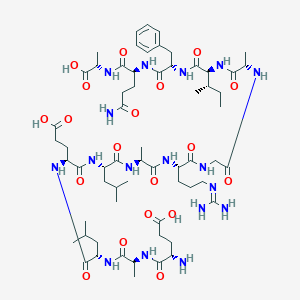
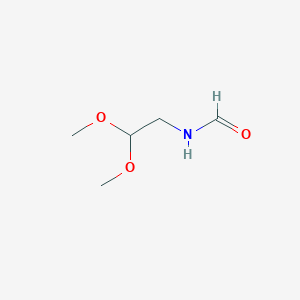
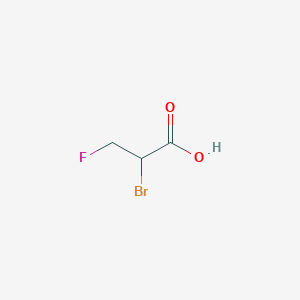
![Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate](/img/structure/B176238.png)
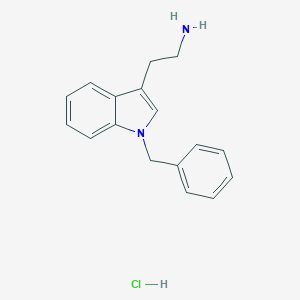
![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)
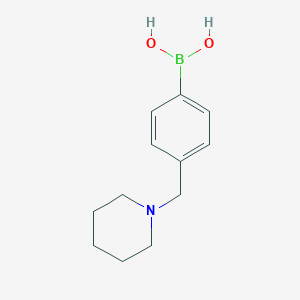
![[2-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B176247.png)
